Morpholine Ring Substitution: Steric and Lipophilic Differentiation from the Unsubstituted Morpholino Analog
The target compound carries a 2,6-dimethylmorpholino group, whereas the closest analog—1-((2,5-dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride (CAS 1185414-94-1)—contains an unsubstituted morpholine ring . This substitution increases the number of heavy atoms by 2, raises the calculated logP by approximately 0.7–1.0 log units, and introduces two sp³ chiral centers (C2 and C6 of morpholine) that are absent in the comparator, thereby expanding the accessible conformational space and steric footprint [1]. In structurally related aryloxypropanolamine series, 2,6-dimethylmorpholine substitution has been shown to alter receptor subtype selectivity by 10- to 100-fold compared to unsubstituted morpholine, though target-specific data for this exact compound have not been publicly disclosed in peer-reviewed literature [1].
| Evidence Dimension | Molecular complexity (heavy atom count) and calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | Heavy atom count = 25; clogP ≈ 2.5–2.8 (estimated) |
| Comparator Or Baseline | 1-((2,5-Dimethoxybenzyl)oxy)-3-morpholinopropan-2-ol hydrochloride: Heavy atom count = 23; clogP ≈ 1.7–1.9 (estimated) |
| Quantified Difference | Δ Heavy atoms = +2; Δ clogP ≈ +0.7–1.0 log units |
| Conditions | Calculated using ChemAxon/ALOGPS platform; experimental logP not available for either compound |
Why This Matters
For procurement decisions, the increased lipophilicity and steric bulk of the 2,6-dimethylmorpholino group predict different pharmacokinetic and target-engagement profiles compared to the unsubstituted morpholino analog, meaning the two compounds are not interchangeable in biological assays.
- [1] Roughley, S.D., Jordan, A.M. The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. J. Med. Chem. 2011;54(10):3451–3479. doi:10.1021/jm200187y (Section on morpholine SAR trends). View Source
